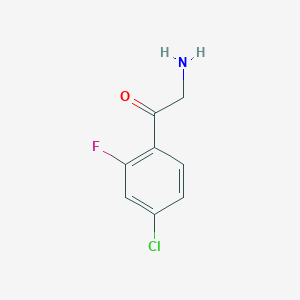
2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H8ClFNO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms, and the carbonyl group is adjacent to an amino group
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one involves the reaction of 4-chloro-2-fluoroacetophenone with ammonia. The reaction typically takes place in a solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-nitro-1-(4-chloro-2-fluorophenyl)ethan-1-one.
Reduction: Formation of 2-amino-1-(4-chloro-2-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and as a building block for agrochemicals.
作用機序
The mechanism of action of 2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Amino-1-(4-chlorophenyl)ethan-1-one
- 2-Amino-1-(4-fluorophenyl)ethan-1-one
- 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one
Uniqueness
2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can enhance its reactivity and selectivity in chemical reactions, making it a valuable compound for various applications.
特性
分子式 |
C8H7ClFNO |
|---|---|
分子量 |
187.60 g/mol |
IUPAC名 |
2-amino-1-(4-chloro-2-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7ClFNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2 |
InChIキー |
QRDDYVFSSDUCHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202899.png)
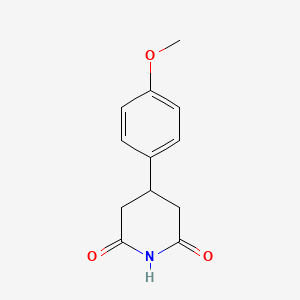
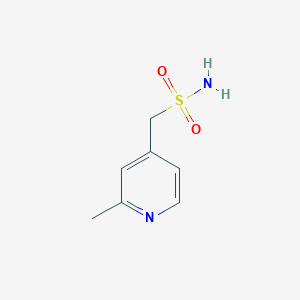
![7,7-Dimethyl-6-azaspiro[3.4]octane](/img/structure/B13202924.png)
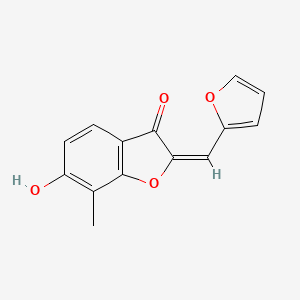
![2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyrimidine-5-carbaldehyde](/img/structure/B13202933.png)
![3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid](/img/structure/B13202939.png)
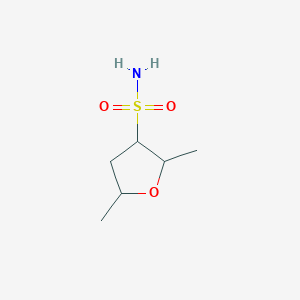
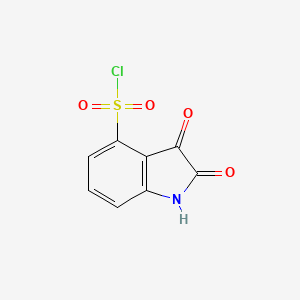
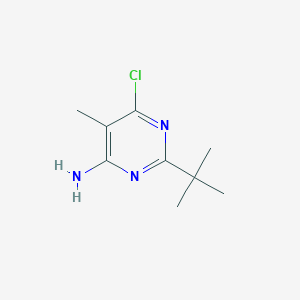
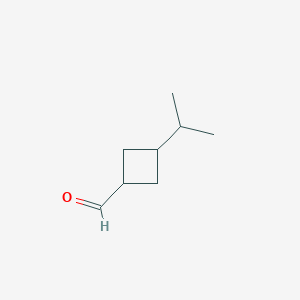
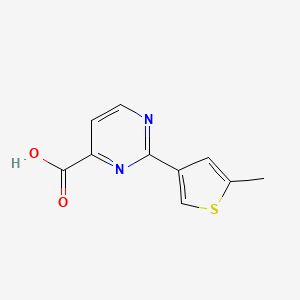
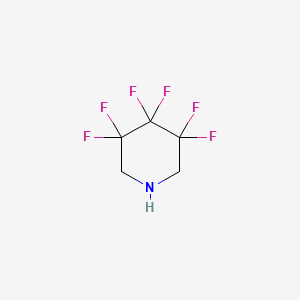
![tert-Butyl 7'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13202986.png)
